molecular formula C24H29N7O6S2 B1221895 N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide CAS No. 75501-09-6

N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide

Cat. No.: B1221895
CAS No.: 75501-09-6
M. Wt: 575.7 g/mol
InChI Key: MPXSKCLUZXLSQT-UGTJMOTHSA-N
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Description

N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide is a compound that combines the fluorescent properties of dansyl groups with the biochemical significance of guanosine derivatives. This compound is particularly useful in biochemical and molecular biology research due to its ability to act as a fluorescent probe.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves the reaction of 6-mercaptoguanosine with dansyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The dansyl chloride reacts with the amino group of the guanosine derivative to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiols.

    Substitution: The dansyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.

    Substitution: Nucleophiles such as amines or thiols in organic solvents.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted guanosine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.

    Biology: Employed in fluorescence microscopy to visualize cellular components and track molecular processes.

    Medicine: Potential use in diagnostic assays to detect specific biomolecules.

    Industry: Utilized in the development of biosensors and other analytical tools.

Mechanism of Action

The mechanism of action of N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide involves its ability to fluoresce upon binding to specific targets. The dansyl group acts as a fluorophore, emitting light when excited by a specific wavelength. This fluorescence can be used to monitor the presence and behavior of the compound in various environments. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Dansyl chloride: A reagent used to introduce dansyl groups into molecules.

    Dansyl amide: A similar fluorescent compound used in protein labeling.

    N-Dansylhomocysteine: Another dansyl derivative used in biochemical assays.

Uniqueness

N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide is unique due to its combination of a guanosine derivative with a dansyl group, providing both biochemical relevance and fluorescent properties. This dual functionality makes it particularly valuable in research applications where both molecular recognition and visualization are required .

Properties

CAS No.

75501-09-6

Molecular Formula

C24H29N7O6S2

Molecular Weight

575.7 g/mol

IUPAC Name

N-[2-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]sulfanylethyl]-5-(dimethylamino)naphthalene-1-sulfonamide

InChI

InChI=1S/C24H29N7O6S2/c1-30(2)15-7-3-6-14-13(15)5-4-8-17(14)39(35,36)27-9-10-38-22-18-21(28-24(25)29-22)31(12-26-18)23-20(34)19(33)16(11-32)37-23/h3-8,12,16,19-20,23,27,32-34H,9-11H2,1-2H3,(H2,25,28,29)/t16-,19-,20-,23-/m1/s1

InChI Key

MPXSKCLUZXLSQT-UGTJMOTHSA-N

SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSC3=NC(=NC4=C3N=CN4C5C(C(C(O5)CO)O)O)N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSC3=NC(=NC4=C3N=CN4[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSC3=NC(=NC4=C3N=CN4C5C(C(C(O5)CO)O)O)N

Synonyms

S-(N-dansylaminoethyl)-6-mercaptoguanosine

Origin of Product

United States

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